Home > Products > Screening Compounds P125420 > N-Methyl Palbociclib Hydrochloride
N-Methyl Palbociclib Hydrochloride -

N-Methyl Palbociclib Hydrochloride

Catalog Number: EVT-13542098
CAS Number:
Molecular Formula: C25H32ClN7O2
Molecular Weight: 498.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Methyl Palbociclib Hydrochloride is a derivative of Palbociclib, a potent inhibitor of cyclin-dependent kinases 4 and 6, primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. This compound is classified as a small molecule and belongs to the class of organic compounds known as pyridinylpiperazines. It plays a critical role in regulating cell cycle progression by inhibiting specific kinases involved in the G1-S transition.

Source and Classification

Palbociclib was developed by Pfizer Inc. and received FDA approval in March 2015 for its use in combination with other therapies for breast cancer treatment. The compound is classified as an antineoplastic agent and is specifically categorized under kinase inhibitors due to its mechanism of action targeting cyclin-dependent kinases. The chemical formula for N-Methyl Palbociclib Hydrochloride is C24H30N7O2HClC_{24}H_{30}N_{7}O_{2}\cdot HCl with a molecular weight of approximately 483.99 g/mol .

Synthesis Analysis

Methods

The synthesis of N-Methyl Palbociclib Hydrochloride involves several key steps, which can vary based on the specific synthetic route chosen. Common methods include:

  1. Condensation Reactions: The initial step often involves the condensation of specific intermediates, typically involving piperazine derivatives and pyridine compounds.
  2. Acylation: Following condensation, acylation reactions are employed to introduce the acetyl group into the molecular structure.
  3. Deprotection: This step removes protecting groups that may have been used during synthesis to facilitate various reactions.
  4. Salification: Finally, hydrochloric acid is used to form the hydrochloride salt of the compound, enhancing its solubility and stability .

Technical Details

The synthesis can be performed under controlled conditions using solvents such as dimethylformamide or dichloromethane, with temperature control being crucial to ensure optimal yields . The reaction times can vary from several hours to days depending on the complexity of the desired derivatives.

Molecular Structure Analysis

Structure

The molecular structure of N-Methyl Palbociclib Hydrochloride consists of a pyrido[2,3-d]pyrimidinone core with an acetyl group and a cyclopentyl side chain attached to a piperazine moiety. The presence of nitrogen atoms in the structure contributes to its biological activity.

Data

  • Chemical Formula: C24H30N7O2HClC_{24}H_{30}N_{7}O_{2}\cdot HCl
  • Molecular Weight: Approximately 483.99 g/mol
  • IUPAC Name: 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one .
Chemical Reactions Analysis

N-Methyl Palbociclib Hydrochloride undergoes various chemical reactions that are essential for its synthesis and potential modifications:

  1. Substitution Reactions: These reactions involve replacing one functional group with another, crucial for introducing different side chains.
  2. Wittig Olefination: This method may be employed to form double bonds within the molecule.
  3. Hydrolysis: Certain conditions may lead to hydrolysis of ester groups, affecting the compound's stability and activity .
Mechanism of Action

N-Methyl Palbociclib Hydrochloride functions primarily as a selective inhibitor of cyclin-dependent kinases 4 and 6. By inhibiting these kinases, it prevents the phosphorylation of retinoblastoma protein, thereby blocking cell cycle progression from G1 to S phase. This action leads to reduced cell proliferation in tumors expressing hormone receptors and contributes to its efficacy in treating breast cancer .

Process Data

  • Target Kinases: Cyclin-dependent kinase 4 and 6
  • Cell Cycle Impact: Inhibition leads to cell cycle arrest at G1 phase
  • Clinical Application: Used in combination therapies for advanced breast cancer treatment .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a yellow to orange powder.
  • Solubility: Exhibits poor aqueous solubility at physiological pH but shows high solubility at lower pH levels (below pH 4) .

Chemical Properties

  • pKa Values: The compound has two basic groups with pKa values around 7.3 (secondary piperazine nitrogen) and 4.1 (pyridine nitrogen), which influence its solubility and pharmacokinetics.
  • Stability: Stability studies indicate that N-Methyl Palbociclib Hydrochloride maintains integrity under specified storage conditions but requires careful handling due to its sensitivity to moisture .
Applications

N-Methyl Palbociclib Hydrochloride is primarily utilized in scientific research focused on cancer therapeutics. Its applications include:

  • Cancer Treatment Research: Investigated for efficacy against various cancers beyond breast cancer due to its mechanism of action.
  • Combination Therapies: Often studied in conjunction with other chemotherapeutic agents to enhance therapeutic outcomes.
  • Pharmacological Studies: Used in preclinical studies to understand kinase inhibition dynamics and cellular responses in tumor models .
Synthetic Methodologies and Optimization

Retrosynthetic Analysis of N-Methyl Palbociclib Hydrochloride Core Scaffold

The retrosynthetic design of N-methyl palbociclib hydrochloride centers on strategic disconnections of the pyrido[2,3-d]pyrimidin-7-one core and the functionalized piperazine tail. As illustrated in patent CN106565707A, the target molecule is deconstructed into three key fragments:

  • Fragment A: 5-{5-[2-chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl}-3-methylisoxazole (halogenated sidechain precursor) [1]
  • Fragment B: N-methylated pyrido[2,3-d]pyrimidin-7-one core
  • Fragment C: Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (Boc-protected piperazine) [5]

Critical disconnections include:

  • Amide bond formation between the pyrimidinone C2-amino group and the carboxylic acid derivative of Fragment A
  • Nucleophilic aromatic substitution (SNAr) for Fragment C incorporation
  • Late-stage N-methylation at the piperazine terminal nitrogen [5] [6]

Table 1: Retrosynthetic Bond Disconnections in N-Methyl Palbociclib

Bond DisconnectedFragment GeneratedReconnection Strategy
Piperazine N–CH₃N-methylpiperazineAlkylation with CH₃I
Pyrimidine–PiperazineHalogenated pyrimidine + piperazineBuchwald-Hartwig coupling
Isoxazole–LinkerFunctionalized isoxazole + pentyl linkerGrignard addition/oxidation

The pyrido[2,3-d]pyrimidin-7-one ring is prioritized due to its synthetic complexity. Victory’s classical approach employs cyclocondensation of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine, though this requires subsequent dehydrogenation for aromatization [4] [6].

Catalytic Strategies for Piperazine Tail Functionalization in CDK4/6 Inhibitor Derivatives

Piperazine functionalization in palbociclib derivatives demands precision catalysis to address steric hindrance and chemoselectivity. Key methodologies include:

  • Palladium-Catalyzed Amination: Buchwald-Hartwig coupling between 5-bromo-8-cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one and protected aminopyridines. XPhos or SPhos ligands enable C–N bond formation at 80–100°C with Pd₂(dba)₃ (0.5–2 mol%) [5] [8].
  • Acid-Mediated Deprotection/Condensation: HCl-mediated Boc removal followed by reductive amination using NaBH₃CN with aldehydes/ketones. For N-methylation, formaldehyde yields >90% conversion under mild conditions (25°C, 2h) [5].
  • Regioselective Alkylation: N-Alkylation prior to piperazine attachment avoids over-alkylation. Cs₂CO₃ in DMF at 60°C promotes mono-N-methylation of tert-butyl piperazine-1-carboxylate, followed by TFA deprotection [5].

Table 2: Catalytic Systems for Piperazine Functionalization

Reaction TypeCatalyst/LigandTemperatureYield (%)Selectivity
Buchwald-HartwigPd₂(dba)₃/XPhos80°C85–92>95% mono-coupled
N-MethylationNone (HCO₂H/CH₂O)25°C94Exclusive mono-N-methyl
SNArDIPEA100°C78Ortho > meta (10:1)

Solvent-Free and DES-Mediated Approaches for Pyrido[2,3-d]pyrimidin-7-one Synthesis

Solvent-free and deep eutectic solvent (DES) techniques address sustainability challenges in constructing the heterocyclic core:

  • Mechanochemical Synthesis: Ball-milling 6-aminouracil derivatives, aldehydes, and malononitrile (1:1:1) with SiO₂ as grinding auxiliary delivers 5,6-dihydropyrido[2,3-d]pyrimidin-7-ones in 88–92% yield within 30 minutes, eliminating toxic solvents like DMF [4].
  • DES-Mediated Cyclizations: Choline chloride/urea (1:2) DES enables one-pot cyclocondensation of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with cyclopentylamine at 70°C. This achieves 95% conversion versus 78% in toluene, with DES recyclability (>5 cycles) [4] [9].
  • Antisolvent Crystallization: Cocrystal formation (e.g., palbociclib-kaempferol) uses dichloromethane/acetone mixtures under heated conditions (60°C) to enhance crystallinity and purity (>99% by HPLC) [9].

Table 3: Solvent-Free vs. Traditional Synthesis Metrics

ParameterSolvent-Free/DESConventional Solvent
Reaction Time0.5–2 h6–12 h
Yield88–95%70–85%
E-Factor2.115.8
Temperature25–70°C80–120°C
WorkupFiltration onlyExtraction/chromatography

Regioselective Challenges in N-Methylation of Palbociclib Precursors

N-Methylation of the piperazine moiety faces competing N-heterocycle alkylation and over-alkylation:

  • Steric and Electronic Control: The piperazine terminal nitrogen (pKₐ 6.8) is more nucleophilic than the pyridine nitrogen (pKₐ 3.6). Methylation with CH₃I in THF at 0°C favors piperazine mono-alkylation (94% yield) versus room-temperature reactions causing di-quaternization [5] [8].
  • Protection-Deprotection Strategies: Boc protection of the piperazine prior to methylation ensures exclusive terminal N-functionalization. Subsequent acid hydrolysis (HCl/dioxane) yields N-methylpiperazine hydrochloride without ring degradation [5].
  • Reductive Amination Superiority: Compared to alkyl halides, formaldehyde/NaBH₃CN in methanol provides >98% mono-N-methylation without requiring Boc manipulation. This method is ideal for late-stage diversification [8].

Over-alkylation is minimized by:

  • Using bulky bases (DIPEA instead of K₂CO₃) to suppress di-cation formation
  • Stoichiometric control (1.05 eq. CH₃I)
  • Low-temperature addition (−10°C) in aprotic solvents [5]

Table 4: Regioselectivity in Palbociclib N-Methylation

MethodConditionsMono:Di-Methyl RatioKey Challenge
Alkyl HalideCH₃I, DIPEA, THF, 0°C18:1Iodide salt contamination
Reductive AminationHCHO, NaBH₃CN, MeOH>50:1Aldehyde impurities
Carbamate Protection(Boc)₂O → CH₃I → HCl>99:13-step sequence

Properties

Product Name

N-Methyl Palbociclib Hydrochloride

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride

Molecular Formula

C25H32ClN7O2

Molecular Weight

498.0 g/mol

InChI

InChI=1S/C25H31N7O2.ClH/c1-16-20-15-27-25(28-21-9-8-19(14-26-21)31-12-10-30(3)11-13-31)29-23(20)32(18-6-4-5-7-18)24(34)22(16)17(2)33;/h8-9,14-15,18H,4-7,10-13H2,1-3H3,(H,26,27,28,29);1H

InChI Key

IPPGTWMOOBRQPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C)C5CCCC5)C(=O)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.